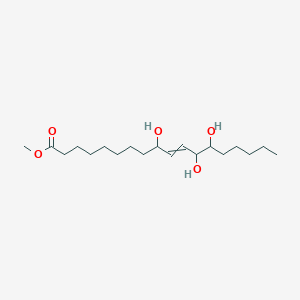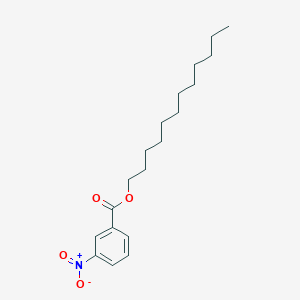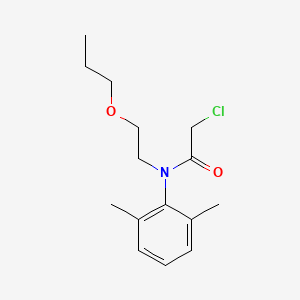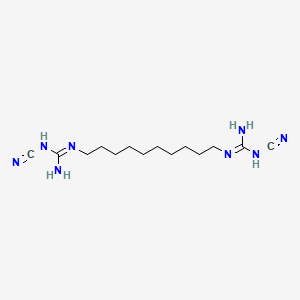
N'',N'''-Decane-1,10-diylbis(N-cyanoguanidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) is a chemical compound with the molecular formula C14H28N6 It is characterized by the presence of two cyanoguanidine groups connected by a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) typically involves the reaction of decane-1,10-diamine with cyanoguanidine under specific conditions. One common method involves dissolving decane-1,10-diamine in ethanol and adding cyanoguanidine to the solution. The mixture is then heated under reflux for several hours to facilitate the reaction. After cooling, the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanoguanidine groups to other functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) involves its interaction with specific molecular targets and pathways. The cyanoguanidine groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’‘,N’‘’-Decane-1,10-diylbis(N-methylcyanoguanidine)
- N’‘,N’‘’-Decane-1,10-diylbis(N-ethylcyanoguanidine)
Uniqueness
N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) is unique due to its specific structure and the presence of two cyanoguanidine groups connected by a decane chain. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
42866-00-2 |
|---|---|
Molecular Formula |
C14H26N8 |
Molecular Weight |
306.41 g/mol |
IUPAC Name |
2-[10-[[amino-(cyanoamino)methylidene]amino]decyl]-1-cyanoguanidine |
InChI |
InChI=1S/C14H26N8/c15-11-21-13(17)19-9-7-5-3-1-2-4-6-8-10-20-14(18)22-12-16/h1-10H2,(H3,17,19,21)(H3,18,20,22) |
InChI Key |
YDQRKBGPNUXETM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCN=C(N)NC#N)CCCCN=C(N)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)
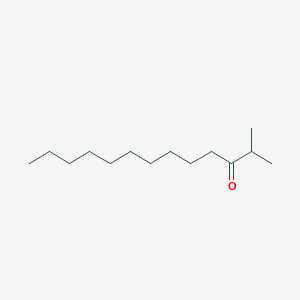

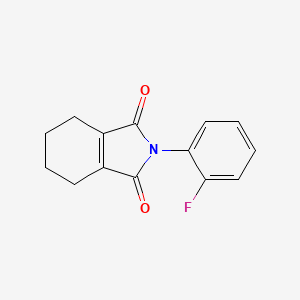
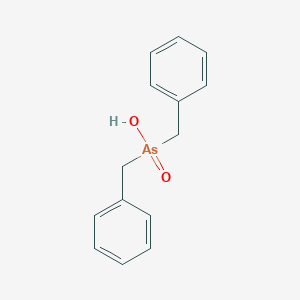

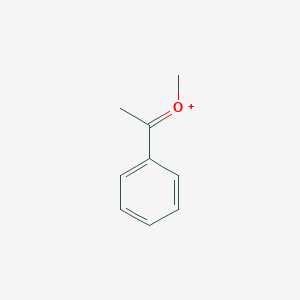
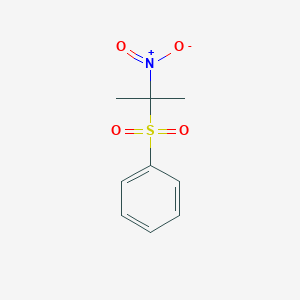
![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)
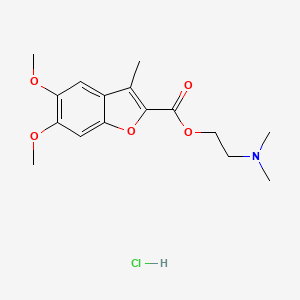
![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)
